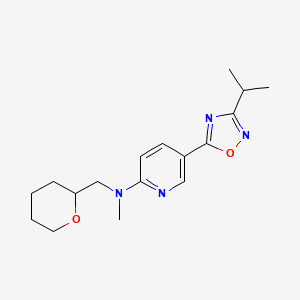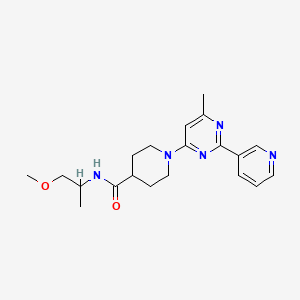![molecular formula C21H28N2O4 B3807280 methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B3807280.png)
methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate
Overview
Description
Methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate, also known as MPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate has been shown to upregulate the expression of Nrf2 and its downstream target genes, which leads to the activation of antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate has been shown to exhibit various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), the inhibition of oxidative stress and inflammation, and the improvement of mitochondrial function. methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate has also been shown to enhance neuronal survival and reduce neuronal damage in various models of neurodegenerative diseases and brain injury.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate in lab experiments include its ability to exhibit neuroprotective effects, its potential use in the treatment of various neurodegenerative diseases and brain injury, and its ability to activate the Nrf2 pathway. However, the limitations of using methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases such as cancer and diabetes, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate in humans and to develop potential therapeutic applications.
Scientific Research Applications
Methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate has also been studied for its potential use in the treatment of ischemic stroke and traumatic brain injury.
properties
IUPAC Name |
methyl 2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-27-21(26)18-9-3-2-8-17(18)20(25)23-14-6-7-16(15-23)10-11-19(24)22-12-4-5-13-22/h2-3,8-9,16H,4-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKGIEUZYZHXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2,3-dihydro-1-benzofuran-5-ylmethyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B3807198.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3807217.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B3807225.png)
![isopropyl 2-chloro-5-{[(2-oxo-1,3-oxazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B3807229.png)
![8-(5-oxo-5-phenylpentanoyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3807241.png)
![5-(butylsulfonyl)-2-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3807247.png)

![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B3807263.png)

![(3aR*,7aS*)-5-methyl-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B3807269.png)

![2-[4-cycloheptyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3807296.png)

![3-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B3807311.png)